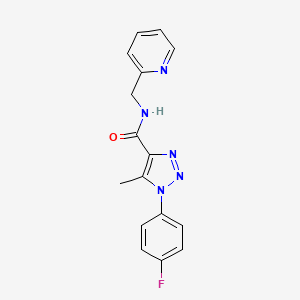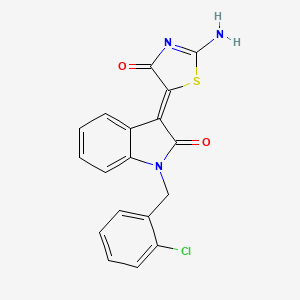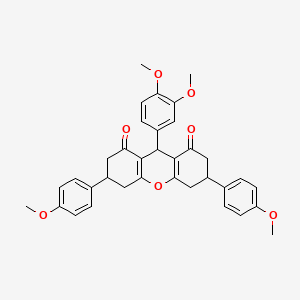![molecular formula C12H15Cl2NO B5140443 N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used as a research tool to study the role of the adenosine A1 receptor in various biological processes.
作用機序
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine acts as a selective antagonist of the adenosine A1 receptor. By binding to the receptor, N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine prevents the activation of the receptor by adenosine, which is an endogenous ligand for the receptor. This inhibition of adenosine binding results in the inhibition of downstream signaling pathways that are involved in the regulation of various biological processes.
Biochemical and Physiological Effects:
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. For example, N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been shown to increase heart rate and blood pressure in animal models. N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has also been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. In addition, N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been shown to modulate pain perception and inflammation.
実験室実験の利点と制限
One advantage of using N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine in laboratory experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target the adenosine A1 receptor without affecting other receptors or biological processes. However, one limitation of using N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve the desired level of receptor inhibition in some experiments.
将来の方向性
There are several future directions for research involving N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine. One area of interest is the role of the adenosine A1 receptor in the regulation of inflammation and immune function. N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been shown to modulate inflammation in animal models, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of the adenosine A1 receptor in neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been shown to modulate neurotransmitter release and may have potential as a therapeutic agent in these conditions.
合成法
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine can be synthesized using a variety of methods, including the condensation of 3,4-dichlorophenylacetonitrile with propylamine, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine can be synthesized by the reaction of 3,4-dichlorophenylacetic acid with propylamine, followed by the cyclization of the resulting amide with thionyl chloride.
科学的研究の応用
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been used extensively in scientific research to study the role of the adenosine A1 receptor in various biological processes. For example, N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been used to investigate the role of the adenosine A1 receptor in the regulation of heart rate, blood pressure, and neurotransmitter release. N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has also been used to study the role of the adenosine A1 receptor in the modulation of pain perception and inflammation.
特性
IUPAC Name |
3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-6-15-7-3-8-16-10-4-5-11(13)12(14)9-10/h2,4-5,9,15H,1,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCBXHRDPPSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018521 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)